molecular formula C10H15ClN2 B113378 [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine CAS No. 96798-20-8

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine

Cat. No. B113378
CAS RN: 96798-20-8
M. Wt: 198.69 g/mol
InChI Key: MSSOZCIZQIKCDH-UHFFFAOYSA-N
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Description

“[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine” is a chemical compound with the molecular formula C10H15ClN2 . It has a molecular weight of 198.69 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15ClN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 . This code represents the compound’s structure in the InChI (IUPAC International Chemical Identifier) format, which is a textual identifier for chemical substances.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.69 g/mol . Other computed properties include a XLogP3-AA of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The topological polar surface area is 29.3 Ų .

Scientific Research Applications

GPR14/Urotensin-II Receptor Agonist

  • A compound closely related to “[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine”, identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), has been discovered as a nonpeptidic agonist of the urotensin-II receptor. This compound shows promise as a pharmacological research tool and potential drug lead due to its selectivity and druglike properties (Croston et al., 2002).

Synthesis of Fused Amino Compounds

  • Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, a compound related to “[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine”, has been used in the synthesis of various fused substituted 3-aminopyranones and other complex molecules. This demonstrates the compound's utility in diverse synthetic pathways (Soršak et al., 1998).

Development of Fluorescent Probes

  • New polythiophene-based conjugated polymers, which include units structurally similar to “[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine”, have been developed as fluorescent probes. These probes are highly selective and sensitive towards certain metal ions, like Hg2+ and Cu2+, showcasing their potential in environmental and analytical chemistry (Guo et al., 2014).

Antidepressant Agents

  • Compounds structurally related to “[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine” have been studied for their potential as antidepressant agents. These studies highlight the compound's relevance in the development of new therapeutic agents (Clark et al., 1979).

properties

IUPAC Name

1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSOZCIZQIKCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586460
Record name 1-(3-Chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine

CAS RN

96798-20-8
Record name 1-(3-Chlorophenyl)-N~1~,N~1~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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